Clavulanate (lithium)

purification crystallization process chemistry

QC laboratories performing USP/EP compendial testing of amoxicillin-clavulanate potassium formulations face a critical supply challenge: only the lithium salt is recognized as the official pharmacopeial reference standard. Substituting another salt compromises regulatory compliance. - Official USP & EP reference standard for system suitability, assay, and impurity profiling. - High-purity crystalline solid isolated via selective lithium precipitation (>98% purity). - Non-hygroscopic form enables ambient shipping, unlike deliquescent potassium clavulanate.

Molecular Formula C8H8LiNO5
Molecular Weight 205.1 g/mol
Cat. No. B13391521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClavulanate (lithium)
Molecular FormulaC8H8LiNO5
Molecular Weight205.1 g/mol
Structural Identifiers
SMILES[Li+].C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-]
InChIInChI=1S/C8H9NO5.Li/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1
InChIKeyJMRXTGCDVQLAFM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 125 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clavulanate Lithium: Properties & Comparators


Clavulanate lithium (CAS 61177-44-4) is the lithium salt of clavulanic acid, a mechanism-based β-lactamase inhibitor produced by fermentation of Streptomyces clavuligerus . Unlike the free acid, which is an unstable, viscous oil, the lithium salt is a crystalline solid that offers markedly improved stability in aqueous solution . It is one of several pharmaceutically acceptable clavulanate salts, alongside the potassium, sodium, and calcium variants, and is primarily used to protect β-lactam antibiotics from enzymatic hydrolysis in both clinical combination products and in vitro susceptibility testing .

Why Clavulanate Lithium Cannot Be Substituted


Although all clavulanate salts share the identical β-lactamase-inhibitory pharmacophore, the counterion dictates critical physicochemical properties that directly affect procurement and application fitness . The potassium salt is the preferred form for oral solid dosage owing to its high aqueous solubility and bioavailability, but its extreme hygroscopicity demands stringent humidity-controlled storage and processing . Conversely, the lithium salt exhibits a uniquely high affinity for clavulanate anions, enabling selective precipitation and high-purity isolation that is unattainable with potassium or sodium salts; this property underpins its role as the official pharmacopeial reference standard and as the key intermediate in the manufacture of potassium clavulanate . Simply put, substituting lithium clavulanate with another salt in an analytical, purification, or synthetic workflow will compromise purity, regulatory compliance, or process yield.

Clavulanate Lithium: Evidence vs. Comparators


Lithium Affinity for High-Purity Precipitation

Clavulanate ions exhibit a 'surprisingly high affinity' for lithium ions, allowing lithium clavulanate to be selectively precipitated from aqueous solutions containing other β-lactam impurities and inorganic ions . This property is not shared by the potassium or sodium salts, which remain in solution under identical conditions. Using this lithium-mediated precipitation, clavulanate salts have been obtained at purities of ≥98% (less than 2% impurities by weight), compared with ≤85% purity achieved by conventional fractionation methods applied to other salt forms . The precipitated lithium clavulanate shows a molar extinction coefficient of at least 16,200 at 259±1 nm in 0.1M NaOH, confirming high purity independent of counterion interference .

purification crystallization process chemistry

Lithium Salt as Pharmacopeial Reference Standard

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) each designate lithium clavulanate—not the potassium or sodium salt—as the official reference standard for identity, purity, and assay of clavulanate-containing drug substances and products . The EP reference standard (catalog L0720000) and the USP reference standard (catalog 1134426) are both the lithium salt, and their use is prescribed in pharmacopeial monographs for clavulanate potassium and amoxicillin-clavulanate formulations . This regulatory designation means that any laboratory performing compendial testing must procure and use the lithium salt standard to achieve compliance .

quality control pharmacopeia reference standard

CTX-M-4 β-Lactamase Inhibition Potency

In a head-to-head enzymatic assay using 250 units of purified β-lactamase, clavulanate inhibited the CTX-M-4 extended-spectrum β-lactamase with an IC50 of 1.0 μM, which is 14-fold more potent than sulbactam (IC50 = 14 μM) but 10-fold less potent than tazobactam (IC50 = 0.10 μM) . For the S237A mutant of CTX-M-4, clavulanate retained measurable activity (IC50 = 2.5 μM) while the potency rank order remained tazobactam (0.12 μM) > clavulanate (2.5 μM) > sulbactam (17 μM) . This quantitative profile positions clavulanate as the intermediate-potency, broad-spectrum β-lactamase inhibitor among the three clinically available agents.

β-lactamase inhibition IC50 CTX-M

Aqueous Solubility and Controlled Release

The aqueous solubility of lithium clavulanate at 25°C is approximately 33-50 mg/mL (162-244 mM), depending on sonication conditions . In contrast, potassium clavulanate is described as 'freely soluble' in water, with reported solubility values of ≥100 mg/mL at 25°C . This represents an approximately 2- to 4-fold solubility difference between the two salts. The lower and more controlled solubility profile of the lithium salt may be advantageous in scenarios where rapid dissolution and subsequent moisture-induced degradation must be minimized, such as in parenteral depot formulations or moisture-sensitive analytical preparations .

solubility formulation dissolution

Clavulanate Lithium: High-Value Applications


Pharmacopeial Quality Control and Method Validation

Laboratories performing USP or EP compendial testing of amoxicillin-clavulanate potassium tablets, or any clavulanate-containing finished product, must use lithium clavulanate as the reference standard for system suitability, assay, and impurity profiling . No other clavulanate salt is recognized for this purpose. Procurement of the lithium salt is therefore non-negotiable for QC laboratories seeking regulatory compliance .

High-Purity Manufacturing and Intermediate Isolation

The unique affinity of clavulanate anions for lithium ions enables selective precipitation of lithium clavulanate directly from fermentation broths at purities exceeding 98% . This step eliminates co-precipitation of other β-lactam impurities and avoids expensive chromatographic separations required for potassium or sodium salt isolation. Manufacturers of clavulanate potassium API routinely use the lithium salt as a purification intermediate, leveraging its high crystallinity and purity to improve overall process yield and reduce solvent consumption .

β-Lactamase Inhibition and Synergy Screening

In vitro studies evaluating β-lactamase inhibitor potency or antibiotic potentiation should select clavulanate lithium when the research requires a defined, high-purity inhibitor with established IC50 benchmarks against specific β-lactamase classes. The lithium salt's IC50 of 1.0 μM against CTX-M-4 (versus 14 μM for sulbactam) provides a quantitative reference point for comparing novel inhibitors or testing resistant clinical isolates .

Controlled-Release and Moisture-Sensitive Formulation

Formulators designing parenteral depot systems, moisture-sensitive dry powder inhalers, or lyophilized combination products may prefer the lithium salt's 2- to 4-fold lower aqueous solubility over potassium clavulanate. The slower dissolution rate reduces the burst release of the highly hygroscopic clavulanate moiety, potentially improving chemical stability during processing and storage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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